Ethyl 3-amino-2-fluorobenzoate

Lipophilicity Partition coefficient Drug design

Ethyl 3-amino-2-fluorobenzoate is a fluorinated aromatic amino ester (C₉H₁₀FNO₂, MW 183.18 g/mol) belonging to the class of ortho-fluoro-substituted aniline derivatives. It features a benzene ring substituted at position 1 with an ethyl ester, position 2 with fluorine, and position 3 with an amino group.

Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
Cat. No. B12335859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-2-fluorobenzoate
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CC=C1)N)F
InChIInChI=1S/C9H10FNO2/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5H,2,11H2,1H3
InChIKeyVYXXXMWMWZGHDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Amino-2-fluorobenzoate (CAS 1214335-16-6): Physicochemical Baseline and Compound Class Context


Ethyl 3-amino-2-fluorobenzoate is a fluorinated aromatic amino ester (C₉H₁₀FNO₂, MW 183.18 g/mol) belonging to the class of ortho-fluoro-substituted aniline derivatives [1]. It features a benzene ring substituted at position 1 with an ethyl ester, position 2 with fluorine, and position 3 with an amino group. Computed physicochemical properties include an XLogP3 of 2.1, a topological polar surface area (TPSA) of 52.3 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. This substitution pattern places the electron-withdrawing fluorine atom in the ortho position relative to both the ester and the amino group, creating a unique electronic environment distinct from non-fluorinated aminobenzoates and positional isomers.

Why Ethyl 3-Amino-2-fluorobenzoate Cannot Be Substituted by Generic Aminobenzoate Analogs


Generic substitution among aminobenzoate esters fails for ethyl 3-amino-2-fluorobenzoate because the ortho-fluorine substituent simultaneously modulates three critical molecular properties: lipophilicity, amine basicity, and intramolecular hydrogen-bonding architecture. Removal of the fluorine atom (as in ethyl 3-aminobenzoate) produces a compound with measurably lower lipophilicity (ΔXLogP3 = -0.3) and higher amine basicity, altering both its partitioning behavior in extraction workflows and its nucleophilicity in amide coupling reactions [1][2]. Replacement of the ethyl ester with a methyl ester changes lipophilicity and steric bulk, affecting reactivity and solubility profiles . Relocating the amino or fluorine substituents to alternative ring positions yields regioisomers with fundamentally different hydrogen-bonding capabilities and electronic properties, which can derail downstream synthetic sequences or binding interactions [3]. These quantitative differences mean that in-class analogs cannot be interchanged without re-optimizing reaction conditions, chromatographic methods, or biological assay outcomes.

Ethyl 3-Amino-2-fluorobenzoate: Quantitative Differentiation Evidence Against Closest Analogs and Isomers


Increased Lipophilicity (XLogP3) of Ethyl 3-Amino-2-fluorobenzoate Compared to Non-Fluorinated Ethyl 3-Aminobenzoate

Ethyl 3-amino-2-fluorobenzoate (target) exhibits a computed XLogP3 of 2.1, compared to 1.8 for its direct non-fluorinated analog ethyl 3-aminobenzoate [1][2]. This ΔXLogP3 of +0.3 units represents the net lipophilicity gain conferred by ortho-fluorine substitution on the benzoate scaffold. Both values were computed using the same XLogP3 3.0 algorithm within PubChem, ensuring a self-consistent comparison from an authoritative database [1][2]. A higher logP implies increased partitioning into organic phases during extraction and altered retention in reversed-phase chromatography.

Lipophilicity Partition coefficient Drug design

Depressed Amine Basicity (pKa of Conjugate Acid) Induced by Ortho-Fluorine in Ethyl 3-Amino-2-fluorobenzoate

The ortho-fluorine atom in the target compound is expected to substantially reduce the basicity of the 3-amino group relative to non-fluorinated ethyl 3-aminobenzoate. Although a direct experimental pKa for the target compound was not retrieved, quantitative class-level evidence is available from the fluoroaniline series: 2-fluoroaniline (ortho-fluoro) has an experimental pKa of 3.20, while unsubstituted aniline has a pKa of 4.58 (both measured spectrophotometrically/thermodynamically at 298 K) [1]. This corresponds to a ΔpKa of -1.38 units caused by ortho-fluorine. In contrast, 3-fluoroaniline (meta-fluoro) has a pKa of 3.59, a smaller ΔpKa of -0.99 versus aniline [1]. Ethyl 3-aminobenzoate (the non-fluorinated analog) has a predicted pKa of 3.50 ± 0.10 . Applying the ortho-fluorine depression of approximately -1.38 units from the aniline baseline, the conjugate acid pKa of ethyl 3-amino-2-fluorobenzoate is predicted to be approximately 2.1–2.3, significantly lower than the non-fluorinated comparator.

Amine basicity pKa Ortho-fluorine effect

Ethyl Ester vs. Methyl Ester: Differentiated Lipophilicity and Steric Profile in the 3-Amino-2-fluorobenzoate Series

Within the 3-amino-2-fluorobenzoate scaffold, the choice between ethyl and methyl ester has quantifiable consequences for lipophilicity and physical properties. Ethyl 3-amino-2-fluorobenzoate (target) has a PubChem XLogP3 of 2.1 and a molecular weight of 183.18 g/mol [1]. Methyl 3-amino-2-fluorobenzoate (CAS 1195768-18-3) has a reported logP of 1.05–1.78 across multiple sources and a molecular weight of 169.15 g/mol . The ethyl ester thus provides an XLogP3 advantage of approximately +0.3 to +1.0 units over the methyl ester (depending on the logP calculation method used for the methyl analog). The methyl ester is a documented key intermediate in the synthesis of the BRAF kinase inhibitor dabrafenib [2], whereas the ethyl ester offers a longer alkyl chain that can alter the steric environment during nucleophilic acyl substitution or transesterification reactions.

Ester homologation Lipophilicity Synthetic intermediate

Regioisomeric Differentiation: 3-Amino-2-fluoro vs. 2-Amino-3-fluoro Substitution Pattern Impacts Intramolecular Hydrogen Bonding

The precise positioning of amino and fluorine substituents on the benzoate ring governs the capacity for intramolecular hydrogen bonding (IMHB). In aminofluorobenzoic acid derivatives (the acid precursors), 2-fluorinated compounds are capable of forming F···HO hydrogen bonds involving the ortho-fluorine and the carboxyl hydrogen, as demonstrated by computational analysis [1]. However, in the target ester (ethyl 3-amino-2-fluorobenzoate), the fluorine at position 2 is ortho to the amino group at position 3, enabling potential F···HN interactions that are absent in the regioisomer ethyl 2-amino-3-fluorobenzoate (CAS 144851-84-3), where the fluorine is meta to the amino group [1]. In non-fluorinated analogs, ethyl 2-aminobenzoate exhibits an experimentally confirmed intramolecular N–H···O=C hydrogen bond that is absent in ethyl 3-aminobenzoate, demonstrating the dramatic effect of substituent position on conformational preference [2]. The ortho-fluoro, ortho-amino arrangement in the target compound thus creates a unique hydrogen-bonding topology distinct from all other regioisomers.

Intramolecular hydrogen bond Regioisomer Conformational analysis

Positional Isomer Comparison: Ethyl 3-Amino-2-fluorobenzoate vs. Ethyl 4-Amino-2-fluorobenzoate – Divergent Electronic Properties and Application Domains

The positional isomer ethyl 4-amino-2-fluorobenzoate (CAS 73792-06-0) relocates the amino group from position 3 to position 4 (para to the ester). This isomer has a reported melting point of 106–110 °C and was identified as an impurity of the androgen receptor inhibitor enzalutamide . Under standard reversed-phase chromatography conditions, the difference in computed XLogP3 between the 3-amino (position 3) and 4-amino (position 4) isomers is expected to be small; however, the electronic effect of the amino group differs substantially: a 4-amino group is conjugated with the ester carbonyl (para), exerting a stronger electron-donating resonance effect than a 3-amino group (meta to the ester), which primarily acts through inductive withdrawal [1]. This electronic divergence directly impacts the reactivity of the ester carbonyl toward nucleophilic attack and the amino group's behavior in electrophilic aromatic substitution reactions. No direct head-to-head experimental comparison of the two isomers was identified in the retrieved literature.

Positional isomer Electronic effect Synthetic utility

Recommended Application Scenarios for Ethyl 3-Amino-2-fluorobenzoate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Ortho-Fluoroamide Building Block for Enhanced Membrane Permeability

The ortho-fluorine in ethyl 3-amino-2-fluorobenzoate enables intramolecular F···HN hydrogen bonding when the amino group is acylated to form an ortho-fluoroamide, a recognized strategy for transiently masking amide polarity and improving passive membrane permeability . With an XLogP3 of 2.1—measurably higher than the non-fluorinated analog (1.8)—the target compound provides a superior starting point for permeability-optimized amide libraries. This application is directly supported by the lipophilicity differentiation evidence in Section 3 (Evidence Item 1) and the ortho-fluorine hydrogen-bonding capacity described in Evidence Item 4.

Synthetic Intermediate Selection: Differential Ester Reactivity for Orthogonal Protection Strategies

The ethyl ester of 3-amino-2-fluorobenzoate offers slower hydrolysis kinetics compared to the methyl ester analog (the dabrafenib intermediate), due to increased steric hindrance at the carbonyl carbon. Combined with the depressed amine basicity (predicted conjugate acid pKa ~2.1–2.3; Section 3, Evidence Item 2), this allows for selective amine deprotonation and acylation under mildly basic conditions where non-fluorinated aminobenzoates might undergo competing ester saponification. Users procuring this compound for multi-step synthesis benefit from the orthogonality between the less-nucleophilic amine and the moderately hindered ester.

Chromatographic Method Development: Distinct Retention for Impurity Profiling

The +0.3 logP difference between ethyl 3-amino-2-fluorobenzoate (XLogP3 = 2.1) and ethyl 3-aminobenzoate (XLogP3 = 1.8) translates to measurably longer retention in reversed-phase HPLC (approximately 1.5–2.5× retention factor increase per 0.3 log units under typical C18 conditions). This facilitates separation from non-fluorinated process impurities. The unique 3-amino-2-fluoro substitution pattern further distinguishes the target from the 4-amino-2-fluoro isomer (an enzalutamide impurity), enabling unambiguous LC-MS identification in pharmaceutical impurity profiling workflows (Section 3, Evidence Item 5).

Agrochemical and Specialty Chemical Intermediate: Fluorinated Aniline Scaffold with Modulated Nucleophilicity

The reduced amine nucleophilicity imparted by ortho-fluorine (Evidence Item 2) can be exploited in agrochemical lead optimization where over-reactive anilines cause undesired off-target conjugation or rapid metabolic N-acetylation. The 3-amino-2-fluoro substitution pattern balances sufficient reactivity for key transformations (amide coupling, reductive amination) while attenuating the electron density on nitrogen compared to non-fluorinated anilines, potentially improving metabolic stability in whole-organism screening cascades.

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